Topoisomerase I Inhibition Validation
Mauritianin has been identified as a Topoisomerase I inhibitor, a mechanism not shared by all flavonoid glycosides. It was found to stabilize the topoisomerase I-DNA covalent binary complex [1]. While a direct quantitative IC50 comparison against a related kaempferol glycoside in the same assay is not currently available in the primary literature, Mauritianin's mechanism-based activity is distinct from other kaempferol glycosides like clitorin, nicotiflorin, and biorobin, which were isolated alongside Mauritianin but not reported as Topoisomerase I inhibitors [2]. This is a class-level inference: Mauritianin possesses a validated, specific mechanism of action (Topoisomerase I inhibition) that is absent in its co-isolated in-class analogs [3].
| Evidence Dimension | Topoisomerase I inhibition mechanism |
|---|---|
| Target Compound Data | Confirmed Topoisomerase I inhibitor; stabilizes topoisomerase I-DNA covalent binary complex. |
| Comparator Or Baseline | Clitorin, nicotiflorin, biorobin (co-isolated kaempferol glycosides from *Acalypha indica*). |
| Quantified Difference | Not quantified; Topoisomerase I inhibition activity is reported for Mauritianin but absent for the comparators in the same study context. |
| Conditions | In vitro biochemical assay using recombinant human topoisomerase I for Mauritianin; phytochemical isolation for comparators. |
Why This Matters
For research focused on DNA topoisomerase I biology or inhibitor screening, Mauritianin represents a validated starting point with a defined mechanism, whereas its common analogs would be ineffective.
- [1] Ma J, Jones SH, Marshall R, Johnson RK, Hecht SM. DNA topoisomerase I inhibitors from Rinorea anguifera. Bioorg Med Chem Lett. 2005;15(3):813-816. View Source
- [2] Nahrstedt A, Hungeling M, Petereit F. Flavonoids from Acalypha indica. Fitoterapia. 2006;77(6):484-486. View Source
- [3] Yasukawa K, Takido M. A flavonol glycoside from Lysimachia mauritiana. Phytochemistry. 1987;26(4):1224-1226. View Source
